2-Benzothiazoleacetyl chloride

CAS No.: 500532-59-2

Cat. No.: VC15813088

Molecular Formula: C9H6ClNOS

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500532-59-2 |

|---|---|

| Molecular Formula | C9H6ClNOS |

| Molecular Weight | 211.67 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)acetyl chloride |

| Standard InChI | InChI=1S/C9H6ClNOS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2 |

| Standard InChI Key | HHXXZBQCAQIFRG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CC(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

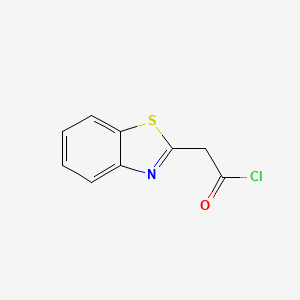

2-Benzothiazoleacetyl chloride (C₉H₆ClNOS) consists of a benzothiazole ring (C₇H₅NS) fused to an acetyl chloride moiety (C₂H₃ClO). The planar benzothiazole system contains nitrogen at position 1 and sulfur at position 3, while the acetyl chloride group is attached at position 2 (Figure 1) .

Figure 1: Molecular structure of 2-benzothiazoleacetyl chloride.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1,630 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-S stretch), and 3,344 cm⁻¹ (N-H stretch in derivatives) .

-

NMR: ¹H NMR signals at δ 2.8–3.2 ppm (CH₂COCl) and δ 7.2–8.1 ppm (aromatic protons) .

-

X-ray Crystallography: Dihedral angles between benzothiazole and acetyl chloride planes range from 19.9° to 87.8°, influencing electronic delocalization .

Synthesis Methodologies

Condensation Reactions

The most common route involves reacting o-aminothiophenol with chloroacetyl chloride under acidic conditions (Table 1) :

Table 1: Synthesis methods for 2-benzothiazoleacetyl chloride

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, combining o-phthalic acid and 2-aminothiophenol under microwaves yields 61% product in 12 hours .

Industrial-Scale Production

Polyphosphoric acid (PPA) catalyzes large-scale syntheses by facilitating cyclodehydration. Reactions typically proceed at 140–200°C with yields exceeding 80% .

Physicochemical Properties

Table 2: Key physical and chemical properties

Reactivity and Functionalization

Acylation Reactions

The acetyl chloride group undergoes nucleophilic substitution with:

Coordination Chemistry

Pd(II) and Pt(II) complexes derived from 2-benzothiazoleacetyl chloride exhibit anticancer activity. Key bond lengths include Pd–N (1.988 Å) and Pt–S (2.242 Å) .

Cyclization Pathways

In PPA, the compound cyclizes to form 2-arylbenzothiazoles, which are precursors for fluorescent dyes .

Industrial and Pharmaceutical Applications

Pharmaceutical Agents

-

Anticancer: Derivative B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) inhibits A431 and A549 cells via AKT/ERK pathways (IC₅₀ = 1–4 μM) .

-

Antimicrobial: Schiff base derivatives show MIC values of 8–32 μg/mL against S. aureus and E. coli .

-

Anti-inflammatory: Suppresses IL-6 and TNF-α by 40–60% at 10 μM .

Material Science

-

Rubber Vulcanization: Accelerates sulfur cross-linking in tire production .

-

Coordination Polymers: Forms luminescent materials with lanthanides .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume